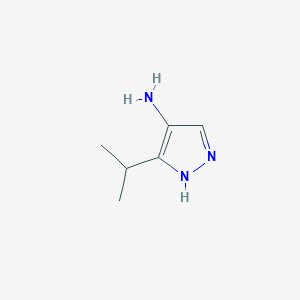

3-(Propan-2-yl)-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4(2)6-5(7)3-8-9-6/h3-4H,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDWOSYDXOAUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations of 3 Propan 2 Yl 1h Pyrazol 4 Amine

General Synthetic Routes to 1H-Pyrazol-4-amines

Condensation Reactions with β-Ketonitriles and Hydrazines

A foundational and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through the initial nucleophilic attack of a hydrazine (B178648) nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen on the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. nih.gov This versatile reaction allows for the synthesis of a diverse array of 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine. nih.gov

For instance, the reaction of trifluoroacetylbenzyl cyanide with heteroarylhydrazines yields biologically active 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. beilstein-journals.org The initial formation of a stable hydrazone intermediate can be observed and characterized before its cyclization to the final pyrazole (B372694) product. beilstein-journals.org Furthermore, this methodology has been utilized in the synthesis of pyrazolo[5,1-d] nih.govnih.govbenthamdirect.comtandfonline.comtetrazine-4(3H)-ones, where the initial pyrazole formation is followed by further transformations. nih.gov

A specific application of this method involves the condensation of β-ketonitriles with β-tosylethylhydrazine to produce 5-aminopyrazoles, which can be subsequently deprotected under basic conditions. researchgate.net

Multi-Component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering atom economy and procedural simplicity by combining three or more reactants in a single step. mdpi.commdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives.

One such approach involves the one-pot, three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, catalyzed by ammonium (B1175870) acetate (B1210297), to produce 1H-pyrazole derivatives. longdom.org This method is noted for its straightforward and environmentally friendly nature. longdom.org Similarly, a four-component reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) under the same conditions can yield more complex pyrazole-containing structures. longdom.org

Another example is the iodine-catalyzed three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to selectively prepare 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov This reaction demonstrates good functional group tolerance. nih.gov MCRs can also be employed for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]quinolines, by reacting anilines, aromatic aldehydes, and pyrazolones. mdpi.com

The following table summarizes various multi-component reactions for pyrazole synthesis:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water | 1H-Pyrazoles | longdom.org |

| Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Iodine, MeCN, Reflux | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |

| Anilines, Aromatic Aldehydes, Pyrazolones | Heat | 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |

| 3-Amino-5-methylpyrazole, Ethyl cyanoacetate, Aldehydes | NaCl, Ultrasound, Water | Pyrazolo[3,4-b]pyridines | rsc.org |

| β-Ketoester, Hydrazine, Benzaldehyde, Malononitrile (B47326) | InCl₃, Ultrasound, 50% EtOH | Pyrano[2,3-c]pyrazoles | nih.gov |

Metal-Catalyzed Coupling Reactions for Pyrazole Functionalization

Transition-metal-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed pyrazole rings. nih.govrsc.org These methods allow for the introduction of various substituents at specific positions of the pyrazole core, which is often challenging to achieve through de novo synthesis. Direct C-H functionalization has emerged as a particularly powerful strategy, avoiding the need for pre-functionalized starting materials. nih.govrsc.org

Palladium catalysts are widely used for the arylation of pyrazoles. rsc.org However, controlling the regioselectivity can be a challenge, with reactions often yielding a mixture of C4- and C5-arylated products. rsc.org Strategies to overcome this include the use of directing groups or sequential functionalization. For example, a pyrazole can first be brominated at the C4 position, followed by a Suzuki coupling to introduce an aryl group. Subsequent C5-arylation can then be achieved using a different palladium catalytic system. rsc.org

Beyond palladium, other transition metals like iridium, rhodium, cobalt, nickel, and gold have also shown promise in catalyzing C-C and C-heteroatom bond formation on the pyrazole ring. rsc.org For instance, nickel-based heterogeneous catalysts have been employed for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com These catalysts offer the advantage of being reusable. mdpi.com

The following table provides examples of metal-catalyzed reactions for pyrazole synthesis and functionalization:

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | C-H Arylation | Pyrazole, Aryl halide | Arylated Pyrazole | rsc.org |

| Nickel | One-Pot Condensation | Hydrazine, Ketone, Aldehyde | Substituted Pyrazole | mdpi.com |

| Palladium(0) | Coupling-Cyclization | 2,3-Allenyl hydrazine, Aryl iodide | 2,3-Dihydro-1H-pyrazole | rsc.org |

| Copper | C-H Arylation | Pyrazole, Aryl halide | Arylated Pyrazole | mdpi.com |

One-Pot Synthetic Strategies for Pyrazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing workup and purification steps. rsc.org A variety of one-pot methods have been developed for the preparation of pyrazole derivatives.

A rapid and efficient one-pot synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been reported. rsc.org This method involves the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org Another approach describes the one-pot synthesis of pyrazole-containing thiosemicarbazones from pyrazole-3-carbonyl chloride, ammonium thiocyanate, and various hydrazones. tandfonline.com

One-pot procedures are also well-suited for the construction of fused pyrazole systems. For example, 1H-pyrazolo[1,2-b]phthalazine-5,10-diones can be synthesized in a one-pot, three-component reaction of phthalhydrazide, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate. nih.gov Similarly, a one-pot, four-component reaction of a β-ketoester, hydrazine, benzoylacetate, and malononitrile can be used to produce pyrano[2,3-c]pyrazoles. nih.gov

Sonication-Assisted Methodologies in Pyrazole Synthesis

Ultrasound irradiation has been increasingly utilized as a green and efficient tool in organic synthesis. nih.govrsc.org The application of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.gov

A catalyst-free, one-pot synthesis of pyrazoles via a multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile/ammonium acetate in water has been developed under ultrasound irradiation. nih.gov This method avoids the need for chromatographic purification. nih.gov Sonication has also been employed to accelerate the synthesis of pyrazoline derivatives from chalcones. nih.gov

The combination of ultrasound with other techniques, such as photocatalysis, has also been explored. A novel sonophotoreactor utilizing an ultrasonic bath and blue LED light has been used for the copper-catalyzed C-H arylation of pyrazoles. mdpi.com This hybrid approach demonstrated a synergistic effect, leading to improved yields in shorter reaction times. mdpi.com

The following table highlights some sonication-assisted pyrazole syntheses:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehydes, Hydrazine monohydrate, Ethyl acetoacetate, Malononitrile/Ammonium acetate | Ultrasound, Water | Pyrazoles | nih.gov |

| Chalcones, Hydrazine | Ultrasound | Pyrazolines | nih.gov |

| Pyrazole, Aryl halide | CuI, Phenanthroline, Ultrasound, Blue LED | Arylated Pyrazole | mdpi.com |

| Dimedone, 1H-Pyrazol-5-amines, Isatins | InCl₃, Ultrasound, Water | 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones | nih.gov |

| Phthalhydrazide, Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | Triethylamine, Ultrasound, Ethanol | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | nih.gov |

Cyclization Reactions Involving Hydrazine Derivatives and Unsaturated Systems

The cyclization of hydrazine derivatives with various unsaturated compounds is a fundamental and versatile strategy for constructing the pyrazole ring. nih.gov This approach encompasses a wide range of substrates and reaction conditions, leading to a diverse array of pyrazole structures.

A common method involves the cyclocondensation of α,β-unsaturated ketones with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov The regioselectivity of this reaction can be influenced by the substituents on both the unsaturated ketone and the hydrazine.

Another important cyclization pathway is the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from hydrazones, onto alkynes. This method provides a powerful tool for the synthesis of highly substituted pyrazoles. Furthermore, metal-free cyclization of unsaturated hydrazones has been developed for the divergent synthesis of pyrazolones and pyrazolines. nih.gov

The reaction of activated enol ethers with hydrazines also serves as a route to pyrazoles. beilstein-journals.org For example, the reaction of diethyl ethoxymethylenemalonate with hydrazine hydrate (B1144303) yields ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. beilstein-journals.org

Targeted Synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine and its Direct Analogues

The construction of the this compound scaffold involves the strategic introduction of the isopropyl group and the amine functionality onto the pyrazole ring.

Strategies for the Introduction of the Isopropyl Group onto the Pyrazole Ring

The introduction of an isopropyl group at the C3 position of the pyrazole ring can be achieved through several synthetic routes, most commonly involving the condensation of a β-dicarbonyl compound or its equivalent bearing an isopropyl moiety with a hydrazine derivative.

One established method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-diketone with hydrazine. ijraset.comwikipedia.org In the context of synthesizing 3-isopropyl-substituted pyrazoles, a suitable starting material would be an isopropyl-containing 1,3-diketone. The reaction proceeds via cyclocondensation to form the pyrazole ring. mdpi.com The choice of hydrazine (unsubstituted or substituted) determines the substituent on the N1 position of the pyrazole.

Another approach involves the use of α,β-unsaturated ketones or aldehydes carrying an isopropyl group, which react with hydrazine to form pyrazolines that can be subsequently oxidized to pyrazoles. ijraset.com

The following table outlines a general synthetic approach for obtaining a 3-isopropylpyrazole core structure.

Table 1: General Synthetic Strategies for 3-Isopropylpyrazole Core

| Starting Material Type | Reagent | Product | Reference |

| Isopropyl-containing 1,3-diketone | Hydrazine hydrate | 3-Isopropyl-1H-pyrazole | ijraset.comwikipedia.org |

| Isopropyl-containing α,β-unsaturated ketone/aldehyde | Hydrazine hydrate | 3-Isopropyl-1H-pyrazole (via pyrazoline intermediate) | ijraset.com |

It is important to note that the regioselectivity of the condensation can sometimes lead to a mixture of isomers, especially with unsymmetrical 1,3-diketones. mdpi.com Careful control of reaction conditions is often necessary to favor the desired 3-isopropylpyrazole isomer. The presence of a bulky isopropyl group can influence the regiochemical outcome of the cyclization. nih.gov

Approaches for Regioselective Amination at the C4 Position of the Pyrazole Ring

Once the 3-isopropylpyrazole core is established, the next critical step is the regioselective introduction of an amino group at the C4 position. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack. ijraset.com

A common strategy for introducing a C4-amino group is through a multi-step sequence involving nitration followed by reduction. The 3-isopropyl-1H-pyrazole can be nitrated at the C4 position using a mixture of nitric and sulfuric acids. The resulting 3-isopropyl-4-nitro-1H-pyrazole is then reduced to the desired this compound. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride or catalytic hydrogenation.

Another approach involves the direct amination of the pyrazole ring, although this is often more challenging. Recent advancements in C-H activation and amination methodologies may offer more direct routes. nih.gov For instance, methods involving nucleophilic substitution of hydrogen (SNH) have been developed for the C4-amination of other N-heterocycles and could potentially be adapted for pyrazoles. nih.gov

A one-pot synthesis for related 3-(polyfluoroalkyl)pyrazol-4-amines has been reported, which involves the nitrosation of 1,3-diketones, cyclization with hydrazine, and subsequent reduction of the 4-nitrosopyrazole intermediate. researchgate.net This methodology could potentially be adapted for the synthesis of this compound.

Table 2: Key Steps in the Regioselective C4-Amination of 3-Isopropylpyrazole

| Reaction Step | Reagents | Intermediate/Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 3-Isopropyl-4-nitro-1H-pyrazole | ijraset.com |

| Reduction | SnCl₂, HCl or H₂, Pd/C | This compound | researchgate.net |

| One-pot Nitrosation/Cyclization/Reduction | NaNO₂, AcOH; Hydrazine hydrate | This compound | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.netresearchgate.net Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time for both the pyrazole ring formation and the amination step.

For the Knorr pyrazole synthesis, the choice of solvent can influence the reaction rate and regioselectivity. researchgate.net While traditional methods often use alcohols or acetic acid, modern approaches may utilize more environmentally friendly solvents like PEG-400 or even solvent-free conditions. researchgate.netrsc.org The use of catalysts, such as mineral acids or Lewis acids, can accelerate the condensation reaction.

In the nitration step, the concentration and ratio of nitric and sulfuric acids, as well as the reaction temperature, must be carefully controlled to prevent over-nitration or side reactions. For the subsequent reduction of the nitro group, the choice of reducing agent and reaction conditions can impact the yield and purity of the final amine. Catalytic hydrogenation, for instance, is often a cleaner method than using metal-acid combinations. researchgate.net

The one-pot synthesis of related aminopyrazoles highlights the importance of process control, where the ratio of acetic acid and water needs to be considered for the reaction to proceed homogeneously. researchgate.net

Chemical Reactivity and Further Functionalization of this compound

The presence of both an amino group and a pyrazole core makes this compound a versatile building block for further chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring in this compound is an electron-rich system, making it susceptible to electrophilic substitution. The amino group at the C4 position is a strong activating group and directs electrophiles to the C5 position. However, the reactivity is also influenced by the electronic nature of the pyrazole nitrogens. ijraset.com

Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, would be expected to occur at the C5 position. msu.edu The conditions for these reactions would need to be carefully chosen to avoid reactions at the amino group.

Nucleophilic aromatic substitution on the pyrazole ring is less common unless there is a suitable leaving group present.

The pyrazole ring contains two nitrogen atoms, one of which is pyrrole-like (N1) and the other pyridine-like (N2). ijraset.com The N1 nitrogen is nucleophilic and can be readily alkylated or acylated. The choice of reagents and conditions can influence the site of reaction. The N-H proton is also acidic and can be removed by a base, generating a pyrazolate anion which is highly reactive towards electrophiles. ijraset.com

Alkylation at the N1 position is a common functionalization strategy. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. Acylation can be performed using acyl chlorides or anhydrides.

Transformations of the Amine Group

The exocyclic amine group at the C4 position of this compound is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Key reactions include acylation and diazotization.

Acylation: The 4-amino group readily undergoes acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. The regioselectivity of acylation on aminopyrazoles is generally predictable, with the reaction occurring at the most nucleophilic nitrogen atom. rsc.org For 4-aminopyrazoles, this is typically the exocyclic amino group. This transformation is fundamental in the synthesis of various derivatives, including those with potential biological activity. rsc.orgresearchgate.net

Diazotization and the Sandmeyer Reaction: A pivotal transformation of the 4-amino group is its conversion into a diazonium salt. This is typically achieved by treating the aminopyrazole with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid. clockss.orgnih.govresearchgate.net The resulting pyrazole-4-diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. arkat-usa.org

The Sandmeyer reaction provides a powerful method to replace the diazonium group with a wide range of substituents, including halogens and cyano groups, using copper(I) salts as catalysts. wikipedia.orgbyjus.comorganic-chemistry.org This two-step process, involving diazotization followed by nucleophilic displacement, significantly expands the synthetic utility of the parent aminopyrazole. byjus.com For instance, treatment of the diazonium salt with CuCl, CuBr, or CuCN introduces chloro, bromo, or cyano functionalities, respectively, onto the C4 position of the pyrazole ring. wikipedia.orgnih.gov These reactions proceed via a free-radical mechanism and are foundational in aromatic chemistry for creating substitution patterns that are otherwise difficult to achieve. byjus.com

Functionalization at Pyrazole Carbon Atoms (C3, C5)

While the C3 position of the target molecule is occupied by a propan-2-yl group, the C5 position presents an opportunity for further functionalization. The electronic nature of the pyrazole ring, influenced by the two nitrogen atoms and the C4-amino group, dictates the reactivity of the carbon atoms. Pyrazole itself has an electron-rich C4 position, making it susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-deficient. mdpi.comquora.com

Given that the C4 position is already substituted, electrophilic substitution at C5 is challenging. However, modern synthetic methods, such as transition-metal-catalyzed C-H bond activation, have emerged as powerful tools for the direct functionalization of such positions. For example, palladium-catalyzed C5–H arylation has been demonstrated on related pyrazole systems, allowing for the introduction of aryl groups at the C5 position. This strategy offers a direct route to 3,5-disubstituted 4-aminopyrazoles, which are valuable scaffolds in medicinal chemistry.

Oxidation and Reduction Pathways of the Pyrazole Amine Moiety

The pyrazole amine moiety exhibits distinct behaviors under oxidative and reductive conditions.

Oxidation Pathways: The most significant oxidative pathway for the 4-amino group is its conversion to a diazonium salt, as discussed previously. This process is a formal oxidation of the nitrogen atom and is a critical step for subsequent functionalization via reactions like the Sandmeyer reaction. clockss.orgresearchgate.net In some cases, the oxidation of aminopyrazoles can also lead to the formation of bis-diazenyl derivatives, which involves the coupling of two pyrazole units through an azo bridge. frontiersin.org

Reduction Pathways: The pyrazole ring is an aromatic system and is generally stable and resistant to reduction under typical catalytic hydrogenation conditions that might reduce other functional groups. The primary application of reduction in the context of this compound is actually in its synthesis, specifically through the reduction of a 4-nitropyrazole precursor. This reduction is a common and effective method for introducing the C4-amino group onto the pyrazole ring. arkat-usa.org Once formed, the this compound moiety is generally stable towards common reducing agents.

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines)

4-Aminopyrazoles are exceptionally useful precursors for the synthesis of fused heterocyclic systems due to the presence of the reactive amino group adjacent to a ring nitrogen atom. This arrangement acts as a 1,3-dinucleophile, which can react with various 1,3-dielectrophiles to construct a new six-membered ring fused to the pyrazole core.

Synthesis of Pyrazolo[3,4-d]pyrimidines: The reaction of this compound with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and often exhibit significant biological activity. ekb.eg A particularly relevant example is the synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which have been investigated as kinase inhibitors. nih.gov The construction of the pyrimidine (B1678525) ring can be achieved using various synthons, such as formamide (B127407), orthoesters, or N,N-dimethylformamide in the presence of a coupling agent like POCl₃ or PBr₃. ekb.egresearchgate.net

Synthesis of Pyrazolo[3,4-b]pyridines: Similarly, the condensation of 4-aminopyrazoles with β-dicarbonyl compounds or their equivalents leads to the formation of the isomeric pyrazolo[3,4-b]pyridine scaffold. mdpi.com The reaction typically proceeds by treating the aminopyrazole with a 1,3-diketone, an α,β-unsaturated ketone, or an alkynyl aldehyde in the presence of a catalyst. mdpi.commdpi.com The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dielectrophile. mdpi.com

The table below summarizes representative cyclocondensation reactions for forming fused heterocyclic systems from aminopyrazole precursors.

| Starting Aminopyrazole | Reagent | Fused System Formed | Reference(s) |

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones / ZrCl₄ | Pyrazolo[3,4-b]pyridines | mdpi.com |

| 3-Amino-1H-pyrazole-4-carboxylate | Formamide / Acetic Anhydride | Pyrazolo[3,4-d]pyrimidin-4-amine | ekb.eg |

| 5-Aminopyrazoles | 1,3-Diketones / Acetic Acid | Pyrazolo[3,4-b]pyridines | mdpi.com |

| 3-Amino-1-isopropyl-4-cyano-pyrazole | Formamidine Acetate | 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | nih.gov |

| 5-Aminopyrazoles | Alkynyl Aldehydes / Silver or Iodine | Pyrazolo[3,4-b]pyridines |

Derivatization Strategies for the Creation of Chemical Libraries

The robust and versatile reactivity of this compound makes it an ideal scaffold for the development of chemical libraries for high-throughput screening in drug discovery and materials science. The synthetic transformations described in the preceding sections, such as acylation and cyclocondensation, can be readily adapted for parallel synthesis to generate large collections of structurally related compounds. nih.gov

For example, a library of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines was designed and synthesized to evaluate their potential as RET protein kinase inhibitors. nih.gov This approach involved starting with a core aminopyrazole and introducing diversity by reacting it with a range of different building blocks. Similarly, libraries of pyrazolo[1,5-a]pyrimidines and pyrazolo-triazines have been generated from aminopyrazole intermediates to explore their anticancer and antioxidant properties. nih.gov The development of kinase inhibitor libraries frequently utilizes the 3-aminopyrazole (B16455) core, where substituents on the pyrazole ring and the fused pyrimidine ring are systematically varied to optimize potency and selectivity. nih.gov These strategies highlight the value of the aminopyrazole scaffold in medicinal chemistry for rapidly accessing novel chemical space. nih.gov

Advanced Spectroscopic Characterization and Rigorous Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For a comprehensive structural assignment of 3-(Propan-2-yl)-1H-pyrazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons of the isopropyl group, the pyrazole (B372694) ring, the amine group, and the N-H proton of the pyrazole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Predicted chemical shifts are highly dependent on the solvent and other experimental conditions. The table above serves as a template for expected signals.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound would display unique signals for the carbons of the isopropyl group and the pyrazole ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Predicted chemical shifts are based on computational models and may vary from experimental values.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structural assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals correlations between protons and carbons that are two or three bonds apart. These experiments would definitively establish the connectivity between the isopropyl group and the pyrazole ring, as well as the positions of the amine and other substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the amine and pyrazole ring, C-H stretching of the isopropyl group and the pyrazole ring, C=C and C=N stretching of the pyrazole ring, and various bending vibrations.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | Data not available |

The exact positions of the absorption bands can be influenced by intermolecular interactions and the physical state of the sample.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of this compound. Comparing these predicted spectra with the experimental IR and Raman data allows for a more detailed and accurate assignment of the observed vibrational bands, further confirming the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₆H₁₁N₃), the theoretical monoisotopic mass is 125.0953 Da.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 125. As an amine-containing compound, this peak would conform to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for pyrazole and amine derivatives often involve:

Alpha-Cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For the isopropyl group attached to the pyrazole ring, this could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 110.

Loss of Isopropyl Group: Cleavage of the bond connecting the isopropyl group to the pyrazole ring could result in the loss of a propyl radical (•C₃H₇), leading to a significant peak.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions characteristic of the heterocyclic core.

Without experimental data, a definitive fragmentation pattern cannot be detailed.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing. To date, no published crystal structure for this compound is available in crystallographic databases such as the Cambridge Structural Database (CSD).

Should a suitable single crystal of the compound be successfully grown and analyzed, the following structural aspects would be determined.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The analysis would reveal the precise geometry of the molecule. Key parameters of interest would include:

The bond lengths within the pyrazole ring, which would indicate the degree of electron delocalization.

The C-N bond length of the exocyclic amine group.

The bond lengths and angles associated with the isopropyl substituent.

Torsion angles describing the orientation of the isopropyl group relative to the plane of the pyrazole ring.

For illustrative purposes, a table of expected bond parameters could be hypothesized based on related structures, but this would be purely theoretical.

Interactive Data Table: Hypothetical Bond Parameters

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N1 | C5 | C4 | Data Not Available |

| C3 | C4 | C5 | Data Not Available |

| C4 | C3 | N(amine) | Data Not Available |

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | N2 | Data Not Available |

| C3 | C4 | Data Not Available |

| C3 | C(isopropyl) | Data Not Available |

Investigation of Crystal Packing and Intermolecular Interactions

The study of the crystal lattice would focus on how individual molecules of this compound arrange themselves. The amine (-NH₂) and pyrazole N-H groups are capable of acting as hydrogen bond donors, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors.

Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. Analysis would identify:

The formation of common pyrazole hydrogen-bonding motifs, such as dimers or catemers (chains).

Additional interactions, such as C-H···π stacking, involving the pyrazole ring.

These interactions govern the macroscopic properties of the crystalline solid, including its melting point and solubility. The absence of an experimental structure precludes a specific analysis of these features.

Computational and Theoretical Chemistry Investigations of 3 Propan 2 Yl 1h Pyrazol 4 Amine and Analogous Structures

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 3-(Propan-2-yl)-1H-pyrazol-4-amine and its derivatives.

Geometry Optimization and Molecular Conformation Analysis

The geometry of a molecule is fundamental to its chemical and physical properties. Computational methods, particularly DFT, are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyrazole (B372694) and its derivatives, the five-membered ring is generally planar. nih.gov The substituents on the ring, such as the isopropyl and amino groups in this compound, will adopt specific conformations to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for Pyrazole Analogs Note: This table presents typical bond lengths and angles for pyrazole and its simple derivatives as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Pyrazole (Typical Values) | 3-Methylpyrazole (Typical Values) |

| N1-N2 Bond Length (Å) | 1.35 | 1.36 |

| N2-C3 Bond Length (Å) | 1.33 | 1.34 |

| C3-C4 Bond Length (Å) | 1.42 | 1.41 |

| C4-C5 Bond Length (Å) | 1.37 | 1.38 |

| C5-N1 Bond Length (Å) | 1.34 | 1.34 |

| N1-N2-C3 Angle (°) | 105 | 104 |

| N2-C3-C4 Angle (°) | 111 | 112 |

| C3-C4-C5 Angle (°) | 105 | 105 |

| C4-C5-N1 Angle (°) | 107 | 107 |

| C5-N1-N2 Angle (°) | 112 | 112 |

Electronic Structure Elucidation (HOMO-LUMO Orbital Analysis, Energy Band Gap)

The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, stability, and electronic transitions. researchgate.net

For pyrazole derivatives, the HOMO is typically a π-orbital delocalized over the pyrazole ring, while the LUMO is a π*-antibonding orbital. The presence of an electron-donating amino group at the C4 position and an alkyl group at the C3 position in this compound is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap, making the molecule more reactive. researchgate.net A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state to an excited state. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gap for Pyrazole Analogs Note: This table provides representative HOMO, LUMO, and energy gap values for pyrazole and a related aminopyrazole derivative from DFT calculations. The values for this compound would be influenced by the specific substitution pattern.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole | -6.70 | -0.55 | 6.15 |

| 4-Aminopyrazolo[3,4-d]pyrimidine | -6.22 | -1.39 | 4.83 researchgate.net |

Prediction of Vibrational Frequencies and Simulation of Spectroscopic Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. DFT calculations can provide a set of harmonic vibrational frequencies that, when scaled by an appropriate factor, show good agreement with experimental spectra. nih.gov

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the N-H stretching of the pyrazole ring and the amino group, C-H stretching of the isopropyl group and the pyrazole ring, C=C and C-N stretching within the pyrazole ring, and various bending and deformation modes. nih.gov The analysis of these vibrational modes provides a detailed picture of the molecule's dynamic behavior.

Table 3: Key Predicted Vibrational Frequencies for Pyrazole Derivatives Note: This table lists characteristic vibrational frequencies for pyrazole and related compounds. The exact frequencies for this compound would be unique to its structure.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch (pyrazole ring) | 3400 - 3500 |

| N-H Stretch (amino group) | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch | 1580 - 1650 |

| C=C Stretch | 1450 - 1600 |

| N-H Bend | 1550 - 1650 |

| C-H Bend | 1300 - 1475 |

Examination of Non-Covalent Interactions and Intermolecular Bonding

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in determining the crystal packing and macroscopic properties of molecular solids. researchgate.net In the solid state, this compound molecules are expected to form an extensive network of intermolecular hydrogen bonds. The N-H group of the pyrazole ring and the amino group can both act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. researchgate.net

Computational studies on pyrazole derivatives have highlighted the importance of N-H···N hydrogen bonds in forming dimers, trimers, and chains. researchgate.net The presence of the isopropyl group may introduce steric effects that influence the preferred hydrogen bonding motifs. Additionally, C-H···π interactions, where a C-H bond interacts with the π-system of the pyrazole ring, can further stabilize the crystal structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H and amino groups would exhibit positive potential, highlighting them as hydrogen bond donors. researchgate.net The MEP analysis provides a clear visual representation of the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the electron density in terms of localized bonds and lone pairs. mdpi.com It is particularly useful for quantifying electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

In this compound, NBO analysis would reveal the delocalization of π-electrons within the aromatic pyrazole ring. nist.gov It would also quantify the interactions between the lone pair of the amino group and the π-system of the ring, as well as hyperconjugative interactions between the C-H bonds of the isopropyl group and the ring. These delocalization effects have a significant impact on the molecule's geometry, electronic properties, and reactivity. The strength of these interactions can be estimated by the second-order perturbation energy (E(2)) values calculated in NBO analysis. mdpi.com

Theoretical Studies on Tautomerism and Protonation Equilibria

The pyrazole ring is characterized by prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the ring. semanticscholar.org For asymmetrically substituted pyrazoles, this results in two distinct tautomers which may have different stabilities and reactivities. In the case of this compound, the two possible annular tautomers are this compound and 5-(propan-2-yl)-1H-pyrazol-4-amine. While other tautomeric forms, such as imino structures, are theoretically possible for aminopyrazoles, studies indicate that the annular rearrangement between the two nitrogen atoms is the predominant process, as the imino forms are significantly less stable. semanticscholar.org

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, have been extensively applied to study the tautomerism of substituted pyrazoles. researchgate.net These studies help in predicting the relative stability of tautomers and understanding the factors that govern the equilibrium. The stability is influenced by the nature of the substituents, their position on the ring, and the surrounding environment (gas phase vs. solvent). researchgate.netmdpi.com For instance, in 4-substituted 3(5)-aminopyrazoles, the polarity of the solvent can affect the tautomeric equilibrium; the more polar 5-amino tautomer is often stabilized in polar solvents like DMSO. researchgate.net

The general trend observed is that the preferred tautomer often has the pyrazole nitrogen with a lone electron pair closer to the more electron-withdrawing substituent. mdpi.com Computational studies on various 3(5)-disubstituted pyrazoles have confirmed that the equilibrium is a delicate balance of factors including the electronic effects of substituents, intramolecular hydrogen bonding, and intermolecular interactions with the solvent. mdpi.com Ab initio calculations have shown that the energy barrier for intramolecular proton transfer in pyrazoles is quite high (around 50 kcal/mol), suggesting that the process is more likely facilitated by intermolecular proton exchange, for example, assisted by solvent molecules like water. nih.govnih.gov The inclusion of even a single water molecule in computational models has been shown to significantly decrease the activation barriers for proton transfer between tautomers. nih.gov

Protonation equilibria are another key aspect studied theoretically. Pyrazoles are weak bases, and the NH-pyrazole core contains both a pyridine-like nitrogen atom (a proton acceptor) and a pyrrole-like nitrogen atom (a proton donor). nih.gov Computational studies can predict the most likely site of protonation and the gas-phase basicity of pyrazole derivatives. acs.org

Table 1: Theoretical Calculation Results for Tautomeric Stability in Analogous Pyrazoles

| Compound/System | Method | Finding | Reference |

| 4-Substituted 3(5)-aminopyrazoles | B3LYP/6-31G | In the solid state, 3-amino tautomers are favored. In DMSO, a mixture of 3- and 5-amino tautomers can be observed, with the relative stability of the more polar 5-amino tautomer increasing. | researchgate.net |

| 3(5)-Disubstituted 1H-pyrazoles with ester/amide groups | M06-2X/6-311++G(d,p) | The preferred tautomer has the nitrogen with a lone pair closer to the more electron-withdrawing substituent. | mdpi.com |

| 3- and 5-Hydroxypyrazole | B3LYP, CCSD, G3B3 | Tautomerism is highly dependent on the solvent, and the inclusion of water molecules in calculations significantly reduces the energy barriers for proton transfer. | nih.gov |

| 4-Cyano-3(5)-aminopyrazoles | DFT B3LYP/6-31G | The 3-amino tautomer was found to be the more favorable form for the free molecules and the only form in the solid state. | researchgate.net |

This table is generated based on findings for analogous pyrazole structures as specific data for this compound was not available in the searched literature.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for the detailed elucidation of reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states and intermediates, and calculate activation energies. eurasianjournals.comrsc.org This approach is invaluable for understanding how reactions proceed and for optimizing reaction conditions.

For pyrazole derivatives, a primary synthetic route is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. mdpi.com This reaction can often lead to a mixture of regioisomers, and computational studies can help rationalize the observed product distribution. mdpi.com

By modeling the reaction pathways, the relative energy barriers for the formation of different intermediates and transition states can be calculated. For example, in the reaction of hydrazine with an unsymmetrical 1,3-dicarbonyl compound, theoretical calculations can predict which carbonyl group is preferentially attacked by the hydrazine, and which subsequent cyclization and dehydration steps are more favorable, thus determining the final regioselectivity.

A quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives, which involves a Michael addition and a Nef-type rearrangement, illustrates the power of this approach. rsc.org The study calculated the energy barriers for each step, including a tautomerization step with a high energy barrier (178.4 kJ mol⁻¹) and a cyclization step with a very low energy barrier (11.9 kJ mol⁻¹), providing a complete energetic profile of the reaction. rsc.org Similar computational strategies can be applied to investigate the synthesis and subsequent reactions of this compound, offering insights into reaction feasibility, kinetics, and selectivity.

Table 2: Example of Calculated Energy Barriers in a Multi-step Synthesis

| Reaction Step | System | Method | Calculated Activation Energy (kJ mol⁻¹) | Reference |

| Tautomerization | Nitrosohydroxymethyl group to hydroxy-N-hydroxyiminomethyl | DFT | 178.4 | rsc.org |

| Cyclization | Formation of pyrrolidine (B122466) ring | DFT | 11.9 | rsc.org |

This table presents data from a study on a different heterocyclic synthesis to illustrate the type of information gained from computational elucidation of reaction mechanisms, as specific data for the target compound was not available.

Synthetic Utility and Applications in Advanced Chemical Materials and Processes

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The primary utility of 3-(propan-2-yl)-1H-pyrazol-4-amine in synthetic chemistry lies in its function as a foundational building block for constructing fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. nih.govekb.eg This class of compounds is of significant interest due to the diverse biological activities of its derivatives. nih.gov The 4-amino group of the pyrazole (B372694) is crucial for these syntheses, acting as a nucleophile that enables ring-closure reactions with various electrophilic partners.

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through several pathways. For instance, condensation of a 4-aminopyrazole with reagents like formamide (B127407) or formic acid leads to the formation of the fused pyrimidine (B1678525) ring. ekb.eg The reaction conditions can be varied to produce different derivatives, showcasing the compound's adaptability. The resulting pyrazolo[3,4-d]pyrimidines are themselves excellent precursors for further functionalization, allowing for the creation of extensive compound libraries. nih.govunisi.it For example, a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were synthesized to create a small library for evaluation as protein kinase inhibitors. nih.govacs.org

The table below illustrates examples of how the 4-aminopyrazole scaffold can be utilized to synthesize various pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 4-Aminopyrazole Precursors

| Starting Pyrazole | Reagent(s) | Resulting Core Structure | Reference |

|---|---|---|---|

| 5-Amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrile | Formamide, Acetic Anhydride | 4-Aminopyrazolo[3,4-d]pyrimidine | ekb.eg |

| 5-Amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidin-2-one | ekb.eg |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea (fusion) | Pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | nih.gov |

Integration into Novel Organic Frameworks and Advanced Material Precursors

While direct integration of this compound into advanced materials is not extensively documented, its structural motifs—the pyrazole ring and the primary amine—are highly sought after in materials science, particularly for creating Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and their properties are tunable based on the choice of these components. mdpi.comrsc.org

Amine-functionalized ligands are frequently incorporated into MOFs to enhance their properties, especially for applications like carbon dioxide capture. mdpi.comrsc.org The basic amino group shows a strong affinity for acidic CO2 molecules, leading to improved gas sorption capacity and selectivity. rsc.org Furthermore, pyrazole-based ligands are used to construct energetic MOFs (EMOFs), where the nitrogen-rich heterocycle contributes to the material's density and energetic performance. researchgate.netrsc.org

Given these precedents, this compound represents a potential precursor for novel organic ligands for several reasons:

The pyrazole ring's nitrogen atoms can coordinate with metal centers to form the framework structure. researchgate.net

The 4-amino group can serve as a functional site, either by directly interacting with guest molecules like CO2 or by acting as a handle for post-synthetic modification to introduce other functionalities. mdpi.comrsc.org

The isopropyl group provides steric bulk, which can be used to control the pore size and topology of the resulting framework.

The development of such amine-functionalized pyrazole ligands is a promising route for designing bespoke materials for catalysis, gas separation, and other advanced applications. mdpi.com

Contributions to Industrial Chemical Processes and Synthesis

The pyrazole scaffold is a cornerstone in industrial chemistry, finding widespread use in the production of pharmaceuticals and agrochemicals. nih.govmdpi.com The synthesis of complex molecules derived from pyrazoles, such as the kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine core, constitutes a significant industrial activity. nih.gov

The development of robust and scalable synthetic routes starting from aminopyrazoles is essential for meeting the commercial demand for these complex heterocyclic compounds. unisi.itenamine.net

Development of Functionalized Molecular Scaffolds for Broad Chemical Research

Pyrazoles are considered "privileged scaffolds" in chemical research because their structure is amenable to a wide range of chemical modifications, allowing for the systematic exploration of chemical space. mdpi.commdpi.com this compound is an exemplary functionalized scaffold, offering multiple points for diversification.

The primary amine at the C4 position is a particularly versatile functional handle. It readily participates in a variety of reactions, including:

Amide bond formation: Reaction with carboxylic acids or acyl chlorides to produce a diverse range of amides.

Alkylation and Reductive Amination: Introduction of various alkyl groups. enamine.net

Arylation: Formation of carbon-nitrogen bonds with aryl halides. enamine.net

Cyclocondensation: As discussed previously, formation of fused ring systems like pyrazolo[3,4-d]pyrimidines. nih.gov

These reactions enable the creation of large libraries of related compounds from a single starting scaffold. Researchers can then screen these libraries to identify molecules with desired properties, such as specific biological activities or material characteristics. A study that synthesized a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines effectively used this strategy to probe structure-activity relationships for kinase inhibition. nih.govacs.org

The table below provides examples of how the pyrazolo[3,4-d]pyrimidine scaffold, derived from 4-aminopyrazoles, can be further functionalized for research purposes.

Table 2: Examples of Functionalized Scaffolds Derived from Pyrazolo[3,4-d]pyrimidines

| Core Scaffold | Position of Functionalization | Introduced Group/Modification | Purpose/Application Area | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Position 3 | Extended hydrophobic side arm | RET kinase inhibition research | nih.govacs.org |

| Pyrazolo[3,4-d]pyrimidine | C4-amino group | Carbamate group (prodrug) | Improving aqueous solubility | unisi.it |

| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine | Position 6 | Chlorine atom (from dione) | Intermediate for further substitution | nih.gov |

This ability to systematically modify the core structure makes this compound and its derivatives powerful tools for discovery and optimization in broad areas of chemical research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.